molecular formula C18H28Cl2N2O4 B1454947 6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride CAS No. 1361116-56-4

6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride

Cat. No.: B1454947
CAS No.: 1361116-56-4
M. Wt: 407.3 g/mol
InChI Key: SVHABWDCWUMVBM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • C-H Activation : The tert-butyl ester could undergo C-H activation reactions, potentially leading to functionalization at the ethyl side chain or the bipyridine core .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Studies on various ester compounds have illustrated their roles in synthetic methodologies. For example, N-tetramethylpiperidinyl esters have been investigated for their thermal decomposition behaviors, contributing to the understanding of homolytic fragmentation and induced decomposition in synthetic chemistry (Henry-Riyad & Tidwell, 2008). Such reactions are foundational in organic synthesis, offering pathways to synthesize complex molecules.

Structural and Activity Relationship Studies

Compounds with ester functionalities often serve as intermediates in the synthesis of pharmaceuticals and biologically active molecules. For instance, synthetic studies on marine drugs have utilized ester derivatives for structural-activity relationship studies of antitumor agents, showcasing the importance of ester groups in medicinal chemistry (Li et al., 2013).

Material Science and Organic Electronics

In the realm of materials science, ester derivatives are components in the synthesis of organic electronics and functional materials. The creation of crown-ester-bipyridines and crown-ester-viologens, for example, represents a synthesis route to compounds potentially applicable in photovoltaic cells and organic light-emitting diodes (OLEDs) (Bossmann et al., 2005).

Properties

IUPAC Name

3-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.2ClH/c1-18(2,3)24-17(23)20-11-9-13(10-12-20)15-6-4-5-14(19-15)7-8-16(21)22;;/h4-6,13H,7-12H2,1-3H3,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHABWDCWUMVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=N2)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride
Reactant of Route 2
6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride
Reactant of Route 3
6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride
Reactant of Route 4
Reactant of Route 4
6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride
Reactant of Route 5
Reactant of Route 5
6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride
Reactant of Route 6
6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride

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